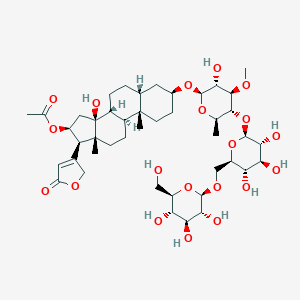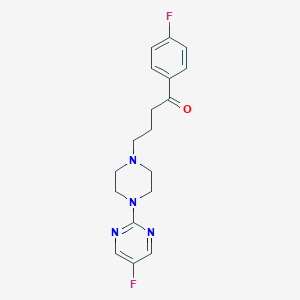
1-(4-Fluorophenyl)-4-(4-(5-fluoro-2-pyrimidinyl)-1-piperazinyl)butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Fluorophenyl)-4-(4-(5-fluoro-2-pyrimidinyl)-1-piperazinyl)butan-1-one, commonly known as FPB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research.
作用機序
FPB acts by binding to the dopamine transporter and blocking the reuptake of dopamine, leading to an increase in the extracellular concentration of dopamine. This increase in dopamine levels can lead to enhanced neurotransmission and behavioral effects, such as increased locomotor activity and reward-seeking behavior.
Biochemical and Physiological Effects:
FPB has been shown to have a range of biochemical and physiological effects, including increased dopamine release, enhanced neurotransmission, and altered gene expression. It has also been shown to have anxiolytic and antidepressant-like effects in animal models.
実験室実験の利点と制限
One of the main advantages of using FPB in lab experiments is its high selectivity for the dopamine transporter, which makes it a useful tool for studying the role of dopamine in various physiological and pathological conditions. However, one limitation of using FPB is its potential toxicity and adverse effects on other neurotransmitter systems, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on FPB, including the development of more selective and potent dopamine transporter inhibitors, the investigation of the effects of FPB on other neurotransmitter systems, and the exploration of its potential therapeutic applications in various neurological and psychiatric disorders. Additionally, further studies are needed to determine the long-term effects and safety of FPB in humans.
合成法
FPB is synthesized through a multistep process that involves the reaction of 4-fluorobenzaldehyde with 5-fluoro-2-pyrimidinecarboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by reacting the intermediate with 1-(4-chlorobutyl)-4-piperazinecarboxamide.
科学的研究の応用
FPB has been used in various scientific research studies, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to act as a selective inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This property makes FPB a potential candidate for the treatment of Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.
特性
CAS番号 |
133982-66-8 |
|---|---|
製品名 |
1-(4-Fluorophenyl)-4-(4-(5-fluoro-2-pyrimidinyl)-1-piperazinyl)butan-1-one |
分子式 |
C18H20F2N4O |
分子量 |
346.4 g/mol |
IUPAC名 |
1-(4-fluorophenyl)-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]butan-1-one |
InChI |
InChI=1S/C18H20F2N4O/c19-15-5-3-14(4-6-15)17(25)2-1-7-23-8-10-24(11-9-23)18-21-12-16(20)13-22-18/h3-6,12-13H,1-2,7-11H2 |
InChIキー |
SFCGNFIBDYIEJN-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCC(=O)C2=CC=C(C=C2)F)C3=NC=C(C=N3)F |
正規SMILES |
C1CN(CCN1CCCC(=O)C2=CC=C(C=C2)F)C3=NC=C(C=N3)F |
その他のCAS番号 |
133982-66-8 |
同義語 |
1-(4-fluorophenyl)-4-(4-(5-fluoro-2-pyrimidinyl)-1-piperazinyl)butan-1-one FFPPB |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



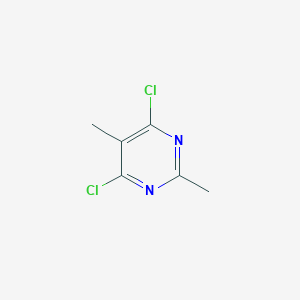
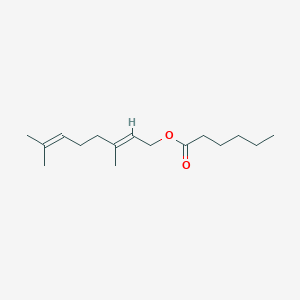


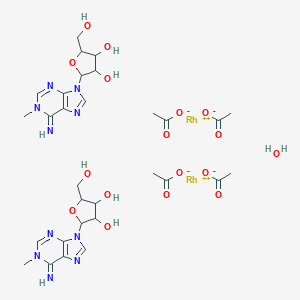


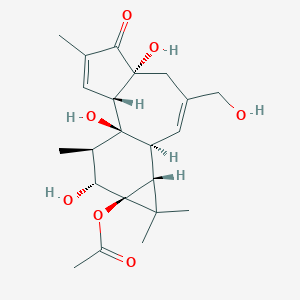

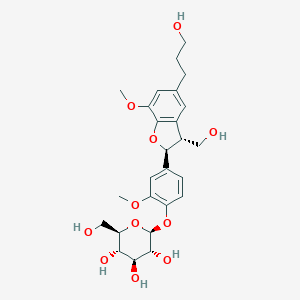
![(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(Diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B159448.png)


